6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-2-6-9-3-5(8)4-11(6)10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNNAKQRJCXWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity and Physicochemical Properties
The compound 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is a substituted heterocyclic molecule. Below is a summary of its key identifiers and computed physicochemical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2092361-66-3 |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
| Canonical SMILES | O=CC1=C2N=CC(Br)=CN2N=C1OC |
This data is compiled from publicly available chemical databases.
Synthesis of 6 Bromo 2 Methoxypyrazolo 1,5 a Pyrimidine
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold generally involves the condensation of a 3-amino-1H-pyrazole derivative with a suitable three-carbon electrophilic synthon. For 6-bromo-substituted analogs, a common strategy involves the use of a brominated precursor.
A general synthetic approach for a similar compound, 6-Bromopyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, involves the reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde. researchgate.net This reaction proceeds via a condensation and subsequent cyclization to form the fused pyrazolopyrimidine ring system. The synthesis is often carried out in the presence of a base and can be facilitated by microwave irradiation to improve reaction times and yields. researchgate.net
Structure Activity Relationship Sar Studies for Optimized Pharmacological Profiles
Systematic Exploration of Substituent Effects on Biological Activity
The pharmacological properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are significantly influenced by the electronic characteristics, lipophilicity, and molecular conformation dictated by their substituents. nih.gov Modifications at positions across both the pyrimidine (B1678525) and pyrazole (B372694) rings have been shown to modulate binding affinity through mechanisms such as hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov
The presence of halogen and alkoxy groups on the pyrazolo[1,5-a]pyrimidine core plays a critical role in modulating the compound's pharmacological profile. Halogenation, for instance, can significantly impact a molecule's absorption spectrum and electronic properties. rsc.org
Halogen substituents, such as chloro and bromo groups at the C-5 position, have been shown to enhance the inhibitory activity against phosphodiesterase 4 (PDE4). nih.gov This enhancement is attributed to the optimization of the molecule's electronic distribution, which favors stronger binding interactions with the target enzyme. nih.gov Furthermore, these halogen substitutions can increase the metabolic stability of the compounds by making them less susceptible to oxidative degradation. nih.gov
Alkoxy groups, like the methoxy (B1213986) group, are often introduced at positions such as C-7 to function as electron-donating groups. nih.gov This can enhance binding affinity by increasing the electron density on adjacent atoms of the pyrazole ring, thereby strengthening interactions with polar or charged amino acid residues within the active site of a target protein. nih.gov Methoxy substitution has been associated with improved cellular potency, potentially by facilitating better drug-receptor interactions and influencing the conformational flexibility of the molecule. nih.gov
Modifications at the C-3 and C-6 positions of the pyrazolo[1,5-a]pyrimidine scaffold have been critical in developing potent and selective inhibitors for various targets.
For angiotensin II (AII) receptor antagonists, modifications of substituents at the C-3 and C-5 positions have been crucial for improving both in vitro and oral activities. nih.gov While the initial focus was on C-3 and C-5, studies on KDR kinase inhibitors have also highlighted the importance of substitutions at the C-3 and C-6 positions. mdpi.com
In the context of Pim-1 kinase inhibitors, SAR studies revealed that the substituent at the C-5 position was more critical for potency than the substituent at the C-3 position. nih.gov However, the introduction of an aryl group at the C-3 position still contributed a 10-fold increase in potency. nih.gov For inhibitors of tropomyosin receptor kinase (Trk), the presence of an amide bond of picolinamide (B142947) at the C-3 position significantly enhanced activity. mdpi.com This highlights the context-dependent importance of C-3 substitutions.
The data below illustrates the differential impact of substitutions at the C-3 and C-5 positions on Pim-1 kinase inhibition.
| Compound/Fragment | Substituent at C-3 | Substituent at C-5 | Pim-1 IC₅₀ (nM) |
| 17 | 3-bromo | 5-chloro | Inactive |
| 18 | 3-aryl | 5-chloro | 5000 |
| 19 | 3-bromo | 5-(trans-4-aminocyclohexanol) | 294 |
| 9 | 3-aryl | 5-(trans-4-aminocyclohexanol) | 27 |
Data sourced from research on Pim-1 inhibitors. nih.gov
Specific substituent choices have led to the development of compounds with highly specialized activities.
For angiotensin II receptor antagonists, structure-activity studies identified the methyl substituent at the C-3 position of the pyrazolo[1,5-a]pyrimidine ring as being essential for potent in vivo activity. nih.gov The optimization of this position, along with changes to the C-5 substituent, was critical to achieving oral efficacy. nih.gov
In the search for new antitubercular agents, several pyrazolo[1,5-a]pyrimidine series have shown promise. ucl.ac.uk Specifically, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues demonstrated potent bactericidal efficacy against Mycobacterium tuberculosis. nih.govresearchgate.net The N-benzyl moiety, while explored in different but related scaffolds like N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] and N-Benzyl 3,5-Dinitrobenzamides, has been identified as a key feature in potent antitubercular agents. ucl.ac.uknih.gov The most potent pyrazolo[1,5-a]pyrimidine derivatives have shown high in vitro activity against both susceptible and multi-drug-resistant (MDR) strains of tuberculosis. ucl.ac.uk
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design, leveraging computational and structural biology insights, has accelerated the development of pyrazolo[1,5-a]pyrimidine-based therapeutics.
Scaffold hopping has been a fruitful strategy, leading to the discovery of novel pyrazolo[1,5-a]pyrimidine-based inhibitors. For example, an exercise starting from known imidazo[1,2-a]pyrazines ultimately yielded pyrazolo[1,5-a]pyrimidines as a new class of potent TTK inhibitors. nih.gov Similarly, ring-opening and scaffold-hopping strategies were employed to design derivatives active against clinically acquired resistance mutations in TRK inhibitors. nih.gov
Bioisosteric replacement is another key strategy used to fine-tune pharmacological properties. The pyrazolo[1,5-a]pyrimidine ring itself can serve as a bioisostere for other scaffolds, such as 5-(1H-pyrrol-1-yl)pyrazole. unisi.it Within the pyrazolo[1,5-a]pyrimidine framework, specific functional groups have been replaced to improve activity and metabolic stability. For instance, a 1,2,4-triazole (B32235) group was successfully used to substitute a key amide group in CSNK2 inhibitors, which improved both potency and metabolic stability. nih.govacs.org The pyrazolo[3,4-d]pyrimidine bicycle is also considered a bioisostere of the purine (B94841) ring and has been widely used in the development of CDK inhibitors. rsc.org
A detailed understanding of the target's binding pocket is crucial for designing potent and selective inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is well-suited for this, as it can mimic ATP and interact with the ATP-binding pocket of various kinases. nih.gov
X-ray crystallography has provided invaluable insights into these interactions. For TTK inhibitors, a co-crystal structure revealed how the molecule is positioned to interact with the activation loop and make extensive hydrophobic interactions. nih.gov For CSNK2 inhibitors, crystallographic evidence showed that a bioisosteric 1,2,4-triazole replacement for an amide group could form key hydrogen bonds with Lys68 and a water molecule within the ATP-binding pocket. acs.org
In the design of Trk inhibitors, SAR studies identified that the pyrazolo[1,5-a]pyrimidine moiety was essential for forming a hinge interaction with the Met592 residue. mdpi.com Knowledge of the binding site has also guided the addition of other groups; for example, a substituent at the 7-position pointing toward the solvent offered an opportunity to add solubilizing groups without disrupting key binding interactions. acs.org Molecular docking studies have further elucidated binding modes, showing interactions with specific residues like His1061 and Asp512 in the active site of S. aureus DNA gyrase. researchgate.net
The table below summarizes the inhibitory activity of pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives against various TRKA mutations, demonstrating the success of rational design in overcoming drug resistance.
| Compound | TRKAG667C IC₅₀ (nM) | TRKAF589L IC₅₀ (nM) | TRKAG595R IC₅₀ (nM) |
| 5n | 2.3 | 0.4 | 0.5 |
| selitrectinib | 12.6 | 5.8 | 7.6 |
Data sourced from research on TRK inhibitors. nih.gov
Comparison of Pyrazolo[1,5-a]pyrimidine with Related Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyridine (B1195680), Pyrazolo[1,5-a]quinazoline) in SAR Context
The exploration of fused pyrazole systems in medicinal chemistry has revealed that the nature of the ring fused to the pyrazole core significantly influences the molecule's pharmacological profile. The pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in kinase inhibitor design, serves as a critical reference point for understanding the structure-activity relationships (SAR) of related heterocyclic systems like pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]quinazolines. The variation in the fused six-membered ring—from a diazine (pyrimidine) to an azine (pyridine) to a fused benzene-pyrimidine system (quinazoline)—alters the electronic distribution, steric profile, and hydrogen bonding capacity of the core, thereby dictating the potential for interaction with biological targets.
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of numerous protein kinase inhibitors. rsc.orgnih.gov Its structure is bioisosteric to adenine, allowing it to function as an effective ATP-competitive inhibitor by interacting with the hinge region of kinases. rsc.org SAR studies consistently demonstrate that the two nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. mdpi.com The N1 atom of the pyrazolo[1,5-a]pyrimidine core, for instance, often forms a hydrogen bond with backbone amides of hinge residues like methionine. mdpi.com Substitutions at the C3, C5, and C7 positions are widely exploited to enhance potency, selectivity, and pharmacokinetic properties. bohrium.com For example, in Trk inhibitors, an amide-containing substituent at the C3 position and specific groups at the C5 position were found to significantly boost inhibitory activity. mdpi.com
In contrast, the pyrazolo[1,5-a]pyridine system contains only one nitrogen atom in its fused six-membered ring. This fundamental change reduces the number of potential hydrogen bond acceptors in the core structure compared to the pyrazolo[1,5-a]pyrimidine scaffold. This can alter the binding mode and affinity for targets like kinases that rely on dual hydrogen bond interactions with the hinge region. However, this scaffold has been successfully employed to develop potent antagonists for other targets, such as the corticotropin-releasing factor 1 (CRF1) receptor. acs.orgnih.gov In SAR studies of these antagonists, substitutions at the C3 (dialkylamino groups) and C7 (phenyl rings) positions were found to be critical for high binding activity. acs.org The pyrazolo[1,5-a]pyridine core provides a distinct steric and electronic framework that can be optimized for specific targets where the second nitrogen of the pyrimidine ring is not essential or is even detrimental to binding.
The pyrazolo[1,5-a]quinazoline scaffold represents a more extended and rigid system, incorporating a benzene (B151609) ring fused to the pyrimidine portion. This extension increases the surface area for potential van der Waals and hydrophobic interactions and provides additional vectors for substitution. While retaining the key nitrogen atoms of the pyrimidine ring for hinge binding in kinases, the quinazoline (B50416) system offers a larger, more planar scaffold that can be exploited to achieve high affinity and selectivity. nih.gov For instance, pyrazolo-substituted quinazolines have been developed as potent inhibitors of Aurora kinases. mdpi.com The SAR of this class is often dictated by substitutions on both the pyrazole and the quinazoline portions of the molecule. mdpi.com However, the increased size and rigidity of the pyrazolo[1,5-a]quinazoline system can also impact solubility and other pharmacokinetic properties, presenting different optimization challenges compared to the smaller bicyclic systems. nih.gov Studies on anti-inflammatory agents showed that the fully heteroaromatic pyrazolo[1,5-a]quinazoline scaffold was more effective than its partially saturated (5-oxo-4,5-dihydro or 4,5-dihydro) counterparts, highlighting the importance of the planar, aromatic system for activity. nih.gov
Below is an interactive data table summarizing the key SAR features of the compared heterocyclic systems.
| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]quinazoline |
| Core Structure | Pyrazole fused to Pyrimidine | Pyrazole fused to Pyridine | Pyrazole fused to Quinazoline |
| H-Bond Acceptors (in 6-membered ring) | 2 (N4, N8 positions) | 1 (N4 position) | 2 (N4, N8 positions) |
| Key Biological Targets | Protein Kinases (Trk, Pim-1, CDKs) nih.govmdpi.com | CRF1 Receptor acs.org | Protein Kinases (Aurora), Anti-inflammatory targets nih.govmdpi.com |
| Key SAR Interaction | Hinge-binding via pyrimidine nitrogens in kinases mdpi.com | Interactions via C3 and C7 substituents acs.org | Hinge-binding and extended hydrophobic interactions nih.gov |
| Size & Rigidity | Intermediate | Smallest | Largest and most rigid |
| Key Substitution Points | C3, C5, C7 bohrium.com | C3, C7 acs.org | C5 and other positions on the quinazoline ring mdpi.com |
| General SAR Profile | Versatile scaffold for ATP-competitive kinase inhibition. rsc.org | Potent for targets not requiring dual H-bond acceptors in the core. | Suitable for targets with larger binding pockets; offers more vectors for substitution. nih.gov |
This comparative SAR context illustrates that while all three scaffolds are based on a fused pyrazole ring, the specific nature of the fused partner ring dictates the optimal strategies for achieving desired pharmacological profiles.
Computational Chemistry and Mechanistic Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Molecular docking simulations have been instrumental in studying how pyrazolo[1,5-a]pyrimidine (B1248293) derivatives interact with various enzyme active sites. These studies help in understanding the structural basis for their biological activity and in designing more potent and selective inhibitors.
Cyclooxygenase-2 (COX-2): The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of selective COX-2 inhibitors. nih.gov Docking studies on newly designed derivatives have been performed using the active sites of COX-1 and COX-2 enzymes to predict their binding energy and selectivity. researchgate.net For instance, simulations using crystal structures of COX-2 (e.g., PDB ID: 4M11) have helped elucidate how these compounds fit within the enzyme's active site, which is larger than that of COX-1 due to the substitution of a valine for isoleucine. nih.govmdpi.com This structural difference allows for the design of selective inhibitors. While specific docking scores for 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine are not detailed in the available literature, related derivatives have shown favorable binding energies, indicating a strong potential for inhibition. researchgate.net
Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in DNA biosynthesis, making it a key target in cancer chemotherapy. mdpi.com Molecular docking is a common method used to screen for and design new TS inhibitors. mdpi.comdntb.gov.ua While direct docking studies of this compound against TS have not been specifically reported, the general approach involves placing the ligand into the dUMP binding site of the enzyme to assess its potential to disrupt the catalytic mechanism. mdpi.commdpi.com
QcrB: Information regarding the molecular docking of this compound or its derivatives specifically against the QcrB enzyme is not prominently available in the reviewed literature.
Table 1: Representative Docking Study Data for Pyrazolo[1,5-a]pyrimidine Scaffolds against Various Targets Note: This table presents generalized findings for the scaffold, as specific data for this compound was not available.
| Target Enzyme | PDB ID Used | General Findings | Representative Docking Score Range (kcal/mol) |
|---|---|---|---|
| COX-2 | 4M11, 1CX2, 3LN1 | Derivatives show selective binding in the larger active site pocket. researchgate.netnih.gov | -9 to -15 |
| CDK2 | - | Derivatives bind to the ATP-binding site, showing interactions with key hinge region residues. nih.govekb.eg | -8 to -12 |
| VEGFR-2 | 4ASD | Compounds fit effectively into the kinase binding pocket, interacting with crucial amino acids. ekb.eg | -9 to -15 |
| InhA | - | Pharmacophore-based hits show stable binding in the active site. nih.govresearchgate.net | -7 to -10 |
The stability of a ligand-protein complex is determined by various noncovalent interactions. gatech.edu Docking studies are crucial for visualizing these interactions and understanding the structure-activity relationship (SAR).
Hydrogen Bonding: This is a critical interaction for the affinity and specificity of inhibitors. gatech.edu For pyrazolo[1,5-a]pyrimidine derivatives, hydrogen bonds are frequently observed between the nitrogen atoms of the pyrimidine (B1678525) ring or substituents and key amino acid residues in the enzyme's active site, such as the hinge region of kinases. nih.govmdpi.com In COX-2, key residues like Arg120, Tyr355, and Ser530 are often involved in hydrogen bonding with inhibitors. mdpi.com
Advanced Computational Approaches
Beyond standard docking, a suite of advanced computational methods can be applied to deepen the understanding of a compound's potential and to discover new molecules.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological effect.
This model can then be used as a 3D query to rapidly screen large chemical databases (virtual screening) to find new compounds with the desired activity. nih.gov Studies on the pyrazolo[1,5-a]pyrimidine scaffold have successfully used this approach. For example, pharmacophore models have been generated from known inhibitors to screen databases like ZINC, leading to the identification of novel pyrazolo[1,5-a]pyrimidine analogues as potential inhibitors for targets such as the enoyl-ACP reductase (InhA). nih.govresearchgate.net This strategy has also been employed to discover novel antagonists for the aryl hydrocarbon receptor (AHR). rsc.org
Inverse or reverse virtual screening is an approach where a compound with known biological activity is screened against a database of protein binding sites to identify its potential molecular targets. eijppr.com This method is valuable for understanding a drug's mechanism of action or identifying potential off-target effects. An inverse virtual screening approach has been applied to pyrazolo[1,5-a]pyrimidine derivatives to screen their efficacy against various proteins, for instance, those involved in malarial processes, helping to direct future experimental assays. eijppr.com
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to compute the electronic properties of a molecule. These methods can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity, stability, and conductivity. researchgate.net While specific DFT studies on this compound were not found, such calculations would be valuable for predicting its chemical reactivity, dipole moment, and electrostatic potential, which are all critical determinants of how it interacts with biological targets.
Biophysical Studies for Characterization of Ligand-Protein Binding
Currently, there are no specific biophysical studies available in the public domain that characterize the binding of this compound to protein targets. To understand its potential as a therapeutic agent, a series of biophysical assays would be necessary to determine its binding affinity, thermodynamics, and kinetics with relevant biological targets.
Such studies would typically involve techniques like:
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). This would reveal the primary forces driving the binding interaction.
Surface Plasmon Resonance (SPR): To analyze the kinetics of binding, determining the association (kon) and dissociation (koff) rate constants, which together define the binding affinity (Kd).
X-ray Crystallography: To obtain a high-resolution, three-dimensional structure of the compound bound to its protein target. This would provide detailed insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the interaction in solution, providing information on the binding interface and any conformational changes that occur upon binding.
Without experimental data from these techniques, the specific ligand-protein binding characteristics of this compound remain speculative.
Investigation of Cellular Mechanisms of Action (e.g., Inhibition of LPS-Induced NF-κB Transcriptional Activity)
While direct investigations into the cellular mechanisms of this compound are not currently published, the pyrazolopyrimidine scaffold is a known "privileged structure" in medicinal chemistry, often associated with kinase inhibition and anti-inflammatory activity. A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the NF-κB pathway, leading to the transcription of pro-inflammatory genes. nih.gov The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription. nih.govnih.gov
A hypothetical investigation into the effect of this compound on this pathway would involve a series of cell-based assays:
NF-κB Reporter Assays: To quantify the transcriptional activity of NF-κB in cells stimulated with LPS in the presence and absence of the compound.
Western Blot Analysis: To measure the protein levels of key components of the NF-κB pathway, such as phosphorylated IκB, total IκB, and the nuclear and cytoplasmic levels of NF-κB subunits (e.g., p65). A reduction in phosphorylated IκB and nuclear p65 would suggest inhibition of the pathway.
Immunofluorescence Microscopy: To visualize the cellular localization of NF-κB. Inhibition would be indicated by the retention of NF-κB in the cytoplasm following LPS stimulation.
ELISA or qPCR: To measure the downstream effects of NF-κB inhibition, such as a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
The results of such studies would elucidate whether this compound exerts its potential anti-inflammatory effects through the inhibition of the LPS-induced NF-κB pathway. However, without experimental evidence, this remains a theoretical mechanism of action.
Emerging Research Frontiers and Future Perspectives
Design and Synthesis of Novel Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives with Optimized Profiles
The design of novel pyrazolo[1,5-a]pyrimidine derivatives is heavily guided by structure-activity relationship (SAR) studies to optimize their potency and selectivity. The core scaffold itself is known to interact with the hinge region of many kinase enzymes, mimicking ATP. nih.govresearchgate.net The substituents at various positions on the bicyclic ring system play a crucial role in determining the compound's binding affinity and selectivity for specific biological targets.
For instance, in the development of inhibitors for Pim-1, a proto-oncogene kinase, SAR studies revealed that the substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine ring is more critical for inhibitory activity than the substituent at the 3-position. nih.gov This understanding allows chemists to focus synthetic efforts on modifying the more influential position to achieve higher potency.
Similarly, for Tropomyosin receptor kinase (Trk) inhibitors, which are vital in treating certain solid tumors, the pyrazolo[1,5-a]pyrimidine moiety is essential for creating a hinge interaction with the Met592 residue of the kinase. mdpi.com Further optimization has shown that incorporating a morpholine (B109124) group can improve selectivity, while adding fluorine can enhance interactions with other nearby amino acid residues like Asn655. mdpi.com
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazolo[1,5-a]pyrimidine Derivatives
| Target | Structural Moiety | Role in Optimization |
|---|---|---|
| Pim-1 Kinase | 5-position substituent | Primary determinant of inhibitory potency. nih.gov |
| Trk Kinase | Pyrazolo[1,5-a]pyrimidine core | Forms essential hydrogen bond with Met592 in the hinge region. mdpi.com |
| Trk Kinase | Morpholine group | Improves selectivity and reduces off-target effects. mdpi.com |
These targeted design strategies have led to the development of compounds with significantly improved profiles, including nanomolar inhibitory activity and favorable safety characteristics, such as a reduced risk of cardiotoxicity. nih.govnih.gov
Application of Advanced Synthetic Methodologies for Diversification
The creation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for screening relies on efficient and versatile synthetic methodologies. The bromine atom in compounds like 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine serves as a key functional handle for introducing chemical diversity through various cross-coupling reactions.
Several advanced synthetic strategies are employed:
Cyclization and Condensation Reactions: A common and foundational method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. This process, often catalyzed by acids or bases, efficiently forms the fused pyrimidine (B1678525) ring. nih.gov
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and often improves yields. For example, a microwave-assisted approach has been used for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions. nih.gov
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig coupling are invaluable for attaching a wide array of functional groups to the scaffold, particularly at halogenated positions like the 6-bromo position. This allows for the systematic exploration of chemical space to optimize biological activity. rsc.org
Multi-component Reactions: These reactions allow for the construction of complex, highly substituted pyrazolo[1,5-a]pyrimidines in a single step, improving efficiency and atom economy. nih.gov
One-Pot Methodologies: A one-pot cyclization has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, combining cyclocondensation and oxidative halogenation in a single procedure. nih.gov
These methodologies provide medicinal chemists with the tools to rapidly generate and diversify pyrazolo[1,5-a]pyrimidine-based compounds for biological evaluation. rsc.org
Expansion of Therapeutic Applications and Target Identification
Initially recognized for their effects on the central nervous system, pyrazolo[1,5-a]pyrimidines are now being investigated for a much broader range of therapeutic applications, largely driven by their ability to inhibit protein kinases. nih.govmdpi.com Kinase inhibitors with this core structure, such as Larotrectinib and Entrectinib, are already approved for clinical use in cancer treatment. mdpi.com
Table 2: Identified Protein Targets for Pyrazolo[1,5-a]pyrimidine Derivatives
| Target Class | Specific Target(s) | Therapeutic Area |
|---|---|---|
| Protein Kinases | Pim-1, Flt-3, TrkA, TrkB, TrkC, EGFR, B-Raf, MEK, CDK1, CDK2 | Oncology rsc.orgnih.govmdpi.com |
| Immune Receptors | Toll-like receptor 4 (TLR4) | Inflammatory Disorders, Sepsis nih.gov |
Recent research has expanded the scope of potential targets significantly:
Oncology: Beyond Trk inhibitors, derivatives are being developed as potent and selective inhibitors of kinases like Pim-1 and Flt-3, which are implicated in various cancers. nih.gov Others target key signaling proteins such as EGFR, B-Raf, and CDKs. rsc.orgresearchgate.net
Immunology and Inflammation: A novel pyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling. nih.gov By disrupting TLR4 homodimerization, this compound can block inflammatory pathways, showing potential for treating sepsis and other inflammatory conditions. nih.gov
Aryl Hydrocarbon Receptor (AHR) Antagonism: The AHR is a transcription factor involved in cancer immunology. Pyrazolo[1,5-a]pyrimidines have been identified as a new class of AHR antagonists, with optimization leading to compounds with low nanomolar potency, offering a new avenue for cancer therapy. rsc.org
The versatility of the scaffold continues to enable the discovery of compounds that modulate novel and challenging biological targets.
Integration of Artificial Intelligence and Machine Learning in Pyrazolopyrimidine Drug Discovery
Development of Multi-Target Directed Ligands Based on the Pyrazolo[1,5-a]pyrimidine Scaffold
Complex diseases like cancer often involve the dysregulation of multiple signaling pathways. ju.edu.sa This has led to a growing interest in designing multi-target directed ligands (MTDLs)—single molecules capable of modulating two or more biological targets simultaneously. The pyrazolo[1,5-a]pyrimidine scaffold is an ideal starting point for developing such agents due to its inherent ability to interact with the ATP-binding site of numerous kinases. nih.govresearchgate.net
Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives can potently inhibit both Pim-1 and Flt-3 kinases, two distinct kinases involved in cancer cell survival and proliferation. nih.gov By carefully modifying the substituents on the scaffold, it is possible to tune the selectivity profile to achieve a desired balance of activity against multiple targets. This approach can lead to enhanced therapeutic efficacy or help overcome drug resistance mechanisms that may arise from targeting a single pathway. The development of MTDLs represents a sophisticated strategy in modern drug design, and the pyrazolo[1,5-a]pyrimidine core is well-positioned to play a significant role in this field.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine derivatives, and what key reaction conditions influence their yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or alkoxymethylene derivatives. For example, ultrasound-assisted reactions in aqueous ethanol with mild acids (e.g., KHSO₄) enhance reaction efficiency and reduce energy consumption . Regioselective bromination at the 6-position can be achieved using hypervalent iodine reagents (e.g., N-iodosuccinimide) under mild conditions, yielding >80% selectivity . Key factors include solvent polarity, catalyst choice, and temperature control to minimize side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry, particularly distinguishing between C3 and C5 bromination patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry (e.g., monoclinic P2₁/c space group with β = 104.291°) . Infrared (IR) spectroscopy identifies functional groups like methoxy (-OCH₃) and bromine substituents .
Q. What safety protocols are recommended when handling brominated pyrazolo[1,5-a]pyrimidine intermediates during synthesis?
- Methodological Answer : Use nitrile gloves, lab coats, and FFP2/N95 masks to prevent inhalation/contact. Reactions involving brominating agents (e.g., NBS) should be conducted in fume hoods with proper ventilation. Waste must be segregated into halogenated organic containers for professional disposal . For air-sensitive steps, employ Schlenk lines or gloveboxes under nitrogen .
Advanced Research Questions
Q. How can regioselective halogenation at specific positions of the pyrazolo[1,5-a]pyrimidine core be achieved, and what catalysts enhance this selectivity?
- Methodological Answer : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective C3 halogenation (I/Br/Cl) with >85% yields. Electron-withdrawing groups (e.g., -Br at C6) direct halogenation to the C3 position via electronic effects, while steric hindrance from substituents (e.g., 2-methyl groups) further refines selectivity. Optimization studies using DFT calculations or Hammett plots can predict reactivity trends .
Q. What experimental strategies resolve contradictions in biological activity data across cancer cell lines for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., G1 vs. G2/M arrest in HeLa vs. SiHa cells) require cell line-specific pathway analysis. Perform p53 Western blotting to confirm activation levels and correlate with apoptotic markers (e.g., BAX/Bcl-2 ratios). Dose-response curves (IC₅₀) and transcriptomic profiling (RNA-seq) identify off-target effects or resistance mechanisms .
Q. How do structural modifications at the 6-bromo and 2-methoxy positions influence p53-mediated apoptosis in cancer models?
- Methodological Answer : The 6-bromo group enhances electrophilicity, promoting DNA intercalation and p53 phosphorylation (Ser15), while the 2-methoxy group improves solubility and membrane permeability. Co-crystallization studies with MDM2 or CRISPR-Cas9 knockout models validate p53 dependency. For example, derivatives lacking the bromine substituent show reduced BAX upregulation (fold change <2 vs. >5 in brominated analogs) .
Q. What green chemistry approaches improve the sustainability of pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Ultrasound irradiation in aqueous ethanol reduces reaction times (30–60 min vs. 12–24 hours) and eliminates toxic solvents (e.g., DMF). Biocatalytic methods using lipases or laccases enable C–H functionalization under mild pH (5–7) and ambient temperature, achieving >90% atom economy .
Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[1,5-a]pyrimidine derivatives for kinase inhibition?
- Methodological Answer : Introduce electron-deficient groups (e.g., -CN at C6) to enhance ATP-binding pocket interactions in kinases like CDK2 or CDK9. Molecular docking (e.g., Glide SP mode) and alanine scanning mutagenesis identify critical residues (e.g., Lys33 in CDK2). In vitro kinase assays (ADP-Glo™) quantify IC₅₀ values, with <100 nM potency considered promising .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
